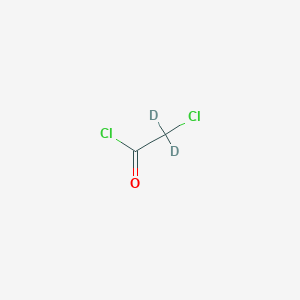

Chloroacetyl-D2 chloride

概要

説明

Chloroacetyl-D2 chloride is a deuterated derivative of chloroacetyl chloride, with the molecular formula C2D2Cl2O. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless to yellow liquid that is primarily used as a reagent in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Chloroacetyl-D2 chloride can be synthesized through several methods:

Carbonylation of Methylene Chloride: This method involves the reaction of methylene chloride with carbon monoxide in the presence of a catalyst.

Oxidation of Vinylidene Chloride: Vinylidene chloride is oxidized to produce chloroacetyl chloride, which can then be deuterated.

Addition of Chlorine to Ketene: Ketene reacts with chlorine to form chloroacetyl chloride, which is subsequently deuterated.

Industrial Production Methods

Industrially, chloroacetyl chloride is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene. The deuteration process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas or deuterated reagents.

化学反応の分析

Types of Reactions

Chloroacetyl-D2 chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

Hydrolysis: Reaction with water results in the formation of chloroacetic acid and hydrochloric acid.

Esterification: Reaction with alcohols to form esters.

Amidation: Reaction with amines to form amides.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Aluminum chloride for Friedel-Crafts acylation.

Solvents: Tetrahydrofuran, dichloromethane, toluene.

Major Products

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Chloroacetic Acid: Formed from hydrolysis.

科学的研究の応用

Pharmaceutical Applications

Chloroacetyl-D2 chloride plays a crucial role in the synthesis of pharmaceutical compounds, particularly those aimed at treating cancer and neurological disorders.

Synthesis of Anti-Tumor Drugs

Research has demonstrated that this compound can be effectively used to synthesize novel anti-tumor agents. For instance, a study reported the synthesis of 12 derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) through acylation with this compound. These derivatives were evaluated for their cytotoxicity against various human tumor cell lines using the MTT assay. Notably, compounds 4, 6, and 7 exhibited significant cytotoxic activity, with IC50 values indicating strong inhibition against MCF-7 and HCT-116 cells (IC50 values of 1.7 μM and 1.6 μM respectively) .

Neuroprotective Agents

This compound has also been utilized in the development of bivalent dopamine agonists that show enhanced affinity for dopamine D2 receptors. These compounds are designed to provide neuroprotective effects, particularly in conditions like Parkinson's disease. The structural modifications involving this compound have resulted in compounds with significantly improved binding affinities compared to traditional ligands .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound is employed in the synthesis of agrochemicals.

Herbicide Development

This compound has been used in the study of chloroacetamide herbicides, where it serves as a precursor for synthesizing active ingredients that inhibit weed growth. Research involving rat and human liver microsomes has provided insights into the metabolism of these herbicides, enhancing our understanding of their environmental impact and efficacy .

Synthesis of Surfactants

This compound is also significant in the preparation of surfactants that improve drug delivery systems.

Drug Delivery Enhancements

A notable application involves linking this compound to poly(ethylene glycols) (PEG) to create prodrugs like Metaxalone-PEG conjugates. These conjugates have shown improved pharmacokinetics, including extended half-life and controlled release profiles, thereby enhancing therapeutic efficacy .

Data Summary Table

Case Study 1: Antitumor Activity Evaluation

In a comprehensive study on the antitumor activity of synthesized compounds from this compound, researchers conducted in vitro assays on six human tumor cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, showcasing potential as therapeutic agents.

Case Study 2: Neuroprotective Compound Development

Another study focused on the development of new bivalent dopamine agonists utilizing this compound as a key intermediate. The structural modifications led to compounds that demonstrated cooperative binding at D2 receptors, resulting in a significant increase in neuroprotective activity compared to existing treatments.

作用機序

Chloroacetyl-D2 chloride exerts its effects through nucleophilic substitution reactions. The chlorine atom is highly reactive and can be replaced by various nucleophiles, leading to the formation of different products. The deuterium atoms provide stability and can be used as tracers in metabolic studies.

類似化合物との比較

Chloroacetyl-D2 chloride is compared with other similar compounds such as:

Chloroacetyl Chloride: The non-deuterated form, which is more commonly used but lacks the stability and tracing capabilities of the deuterated form.

Acetyl Chloride: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

Bromoacetyl Chloride: Contains a bromine atom instead of chlorine, leading to different reactivity and applications.

This compound is unique due to its deuterium content, which provides enhanced stability and allows for its use in isotope labeling studies.

生物活性

Chloroacetyl-D2 chloride (CAS 159301-43-6) is a derivative of chloroacetyl chloride, a highly reactive acylating agent used in various chemical syntheses. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

This compound is characterized by its chlorinated acetyl group, which enhances its reactivity. It is primarily utilized in the synthesis of various pharmaceutical compounds, notably praziquantel, an antihelminthic drug effective against schistosomiasis and other parasitic infections. The synthesis involves acylation reactions where this compound acts as an acylating agent.

Antimicrobial Properties

Research indicates that chloroacetyl derivatives exhibit significant antimicrobial activity. For instance, azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives synthesized using chloroacetyl chloride demonstrated potent antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans . The following table summarizes the antimicrobial activity of selected chloroacetyl derivatives:

| Compound Name | Pathogen Tested | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| AZT b2 | Staphylococcus aureus | 22 | 5.0 |

| AZT g3 | Candida albicans | 20 | 4.5 |

| AZT e2 | Escherichia coli | 18 | 6.0 |

These findings underscore the potential of chloroacetyl derivatives in developing new antimicrobial agents.

Toxicological Effects

Chloroacetyl chloride and its derivatives are known for their toxicity. A notable case study reported an occupational poisoning incident involving chloroacetyl chloride, where exposure led to severe neurological damage and multiple organ failure in affected individuals . Symptoms included vomiting, irritability, and respiratory distress, highlighting the compound's corrosive nature and potential for causing serious health issues upon exposure.

The biological activity of this compound can be attributed to its ability to modify proteins through acylation, impacting various biochemical pathways. For instance, it has been shown to disrupt calcium homeostasis in helminths, leading to paralysis and death of the parasites . This mechanism is critical for its application in synthesizing praziquantel.

Case Studies

- Occupational Exposure : An incident involving a leak of chloroacetyl chloride resulted in severe health complications for workers due to skin contact and inhalation. The corrosive nature of the compound caused burns and respiratory issues, emphasizing the need for stringent safety measures in handling such chemicals .

- Synthesis of Praziquantel : The use of this compound in synthesizing praziquantel illustrates its importance in pharmaceutical applications. Praziquantel's efficacy against schistosomiasis is partly due to the disruption of calcium channels in parasitic membranes, facilitated by the acylation process involving chloroacetyl derivatives .

特性

IUPAC Name |

2-chloro-2,2-dideuterioacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGMAHQTYDJK-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。